Selective Urease Inhibition vs. Acetylcholinesterase/Butyrylcholinesterase-Inactive or Alternative-Target Analogs
CPD1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) demonstrated urease inhibition with Ki = 0.10 mM, whereas its regioisomer CPD3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) showed AChE inhibition (Ki = 0.10 mM) and BChE inhibition (Ki = 0.07 mM) but no reported urease activity [1]. CPD2 (N-(furan-2-carbonyl)furan-2-carboxamide), a carbonyl analog, was inactive across all three enzymes [1]. This directly demonstrates that moving the heterocyclic attachment point or replacing the amide with a carbonyl completely shifts the enzyme target profile within the same compound class.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Urease Ki = 0.10 mM |
| Comparator Or Baseline | CPD3: AChE Ki = 0.10 mM, BChE Ki = 0.07 mM; CPD2: inactive on all three enzymes |
| Quantified Difference | Target shift from urease (CPD1) to cholinesterases (CPD3); complete loss of activity for CPD2 |
| Conditions | In vitro enzyme kinetic assay; urease, AChE, and BChE inhibition; values reported as inhibition constants (Ki) |
Why This Matters
For research programs investigating urease as a therapeutic target, CPD1 provides a defined molecular probe with a known Ki, while analogs CPD2/CPD3 are unsuitable substitutes due to divergent enzyme selectivity.
- [1] Çakmak, Ş., Yenigün, S., & Ozen, T. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. International Journal of Chemistry and Technology, 8(2), 137–142. https://doi.org/10.32571/ijct.1405155 View Source
